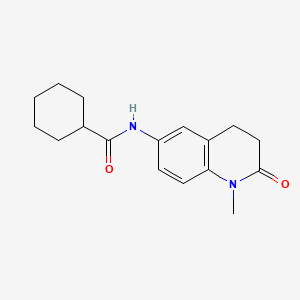

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide” is a complex organic compound. It contains a tetrahydroquinoline group, which is a type of nitrogen-rich heterocyclic compound . These types of compounds are prevalent in many naturally occurring and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Without specific information or experimental data, it’s difficult to provide an accurate analysis .Mechanism of Action

Target of Action

The primary target of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide, also known as F2266-0140, is the Sodium–glucose co-transporter-1 and 2 (SGLT1/2) . These transporters play a crucial role in glucose reabsorption in the kidneys and glucose absorption in the intestines .

Mode of Action

F2266-0140 acts as a potent inhibitor of both SGLT1 and SGLT2 . It inhibits renal SGLT2, leading to a significant excretion of glucose in the urine . Additionally, it inhibits intestinal SGLT1, delaying glucose absorption and thereby reducing postprandial glucose .

Biochemical Pathways

The inhibition of SGLT1 and SGLT2 by F2266-0140 affects the glucose reabsorption pathway in the kidneys and the glucose absorption pathway in the intestines . This leads to a decrease in blood glucose levels, which can be beneficial in the management of diabetes mellitus .

Result of Action

The inhibition of SGLT1 and SGLT2 by F2266-0140 leads to a decrease in blood glucose levels . This can result in improved glycemic control in individuals with diabetes mellitus, making F2266-0140 a potential therapeutic agent for this condition .

Advantages and Limitations for Lab Experiments

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide has several advantages for use in laboratory experiments. It is a relatively low cost compound, making it an attractive option for laboratory experiments. It is also easily synthesized and is relatively stable in aqueous solutions. However, this compound has a few limitations for laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. In addition, it has a relatively low melting point, which can make it difficult to use in some experiments.

Future Directions

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide has a wide range of potential future directions. It has been studied in the context of drug synthesis and has potential applications in the synthesis of various drugs and pharmaceuticals. In addition, this compound has potential applications in the synthesis of various materials, including polymers and catalysts. Finally, this compound has potential applications in the development of new catalysts and materials for use in catalysis.

Synthesis Methods

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide can be synthesized by a variety of methods, including the reaction of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline with cyclohexanecarboxylic acid in the presence of a catalytic amount of anhydrous sodium acetate. This reaction is typically carried out in a polar solvent such as ethyl acetate or acetonitrile. The reaction is generally carried out at room temperature and the product is isolated by filtration.

Scientific Research Applications

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide has a wide range of applications in scientific research. It has been used in the synthesis of various heterocyclic compounds, as well as in the synthesis of various drugs and pharmaceuticals. It has also been used in the synthesis of various polymers and other materials. In addition, this compound has been used in the synthesis of various catalysts and other materials for use in catalysis.

properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-19-15-9-8-14(11-13(15)7-10-16(19)20)18-17(21)12-5-3-2-4-6-12/h8-9,11-12H,2-7,10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVDXHLVHVKYJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide](/img/structure/B6577838.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6577852.png)

![N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B6577853.png)

![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6577870.png)

![5-bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide](/img/structure/B6577890.png)

![2-{[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6577892.png)

![N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6577893.png)

![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-1-methyl-1H-imidazole](/img/structure/B6577895.png)

![ethyl 2-(2-{[5-(furan-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6577897.png)